molecular formula C6H7ClN2O2S B13244010 (5-Methylpyrazin-2-YL)methanesulfonyl chloride

(5-Methylpyrazin-2-YL)methanesulfonyl chloride

Cat. No.: B13244010
M. Wt: 206.65 g/mol
InChI Key: OTMWGHUFSGNUAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Methylpyrazin-2-YL)methanesulfonyl chloride is an organosulfur compound with the molecular formula C6H7ClN2O2S. It is a derivative of pyrazine and is characterized by the presence of a methanesulfonyl chloride group attached to the pyrazine ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methylpyrazin-2-YL)methanesulfonyl chloride typically involves the reaction of 5-methylpyrazine with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Methylpyrazin-2-YL)methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The methanesulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding sulfonamide or sulfonate derivatives.

    Reduction Reactions: The compound can be reduced to form (5-Methylpyrazin-2-YL)methanesulfonyl hydride.

    Oxidation Reactions: It can undergo oxidation to form sulfone derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid formed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.

Major Products Formed

    Substitution Reactions: Sulfonamide or sulfonate derivatives.

    Reduction Reactions: (5-Methylpyrazin-2-YL)methanesulfonyl hydride.

    Oxidation Reactions: Sulfone derivatives.

Scientific Research Applications

(5-Methylpyrazin-2-YL)methanesulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce the methanesulfonyl group into various molecules.

    Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: It is explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of (5-Methylpyrazin-2-YL)methanesulfonyl chloride involves its reactivity as an electrophile. The methanesulfonyl chloride group is highly reactive towards nucleophiles, allowing it to participate in substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile reacting with the compound.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride: A simpler compound with the formula CH3SO2Cl, used in similar substitution reactions.

    Tosyl chloride: Another sulfonyl chloride compound used in organic synthesis.

    Benzenesulfonyl chloride: A related compound with a benzene ring instead of a pyrazine ring.

Uniqueness

(5-Methylpyrazin-2-YL)methanesulfonyl chloride is unique due to the presence of the pyrazine ring, which imparts specific electronic and steric properties. This makes it particularly useful in the synthesis of heterocyclic compounds and biologically active molecules.

Properties

Molecular Formula

C6H7ClN2O2S

Molecular Weight

206.65 g/mol

IUPAC Name

(5-methylpyrazin-2-yl)methanesulfonyl chloride

InChI

InChI=1S/C6H7ClN2O2S/c1-5-2-9-6(3-8-5)4-12(7,10)11/h2-3H,4H2,1H3

InChI Key

OTMWGHUFSGNUAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=N1)CS(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.